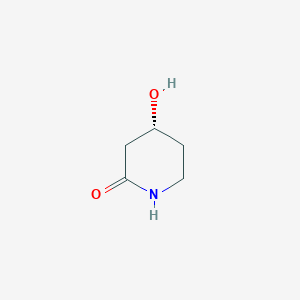

(R)-4-Hydroxy-piperidin-2-one

描述

®-4-Hydroxy-piperidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The hydroxyl group at the fourth position and the ketone group at the second position make this compound highly reactive and versatile for various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Hydroxy-piperidin-2-one typically involves the reduction of 4-piperidone. One common method is the catalytic hydrogenation of 4-piperidone using a chiral catalyst to ensure the formation of the ®-enantiomer. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the reduction process.

Industrial Production Methods: Industrial production of ®-4-Hydroxy-piperidin-2-one often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity. The choice of catalyst, solvent, and reaction conditions are critical factors in achieving efficient production.

化学反应分析

Catalytic Reductive Aldol Cyclization

A Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones achieves high diastereoselectivity (up to 95% de) for 4-hydroxypiperidin-2-ones . This method combines asymmetric Mannich reactions for enantioselective synthesis of functionalized derivatives (Table 1).

Table 1: Key Reaction Conditions for Cu(I)-Catalyzed Synthesis

| Substrate | Catalyst System | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| α,β-Unsaturated Amide | CuCl/Ph-BPE | 85 | 95% de |

| Cyclohexanone | CuBr/(R)-DTBM-SEGPHOS | 78 | 92% de |

Microbial Biotransformation

The bacterium Sphingomonas sp. HXN-200 hydroxylates N-substituted piperidin-2-ones with regioselectivity (C4 position) and moderate enantioselectivity (70–80% ee). This eco-friendly method operates under mild conditions (pH 7.0, 30°C) and avoids harsh reagents.

Acid-Catalyzed Condensation

Primary γ,δ-unsaturated amines react with aldehydes (e.g., isobutyraldehyde) in acidic aqueous solutions (pH 2–4) to form 4-hydroxypiperidines . Example:

- Reaction : 3-Phenyl-Δ⁴-pentenylamine + isobutyraldehyde → 2-isopropyl-3-methyl-4-phenyl-4-hydroxypiperidine

- Conditions : 80–90°C, 144 hours, HCl catalyst .

Functionalization Reactions

The hydroxyl and lactam groups in (R)-4-Hydroxy-piperidin-2-one enable diverse chemical modifications.

Nucleophilic Substitution

The hydroxyl group undergoes substitution with electrophiles. For example:

- Coupling with Carboxylic Acids : EDCI/HOBt-mediated amidation forms N-acylated derivatives (e.g., peptide conjugates) .

- Reagents : EDCI, HOBt, DIPEA in DMF.

- Yield : 60–85% for N-benzyl or N-Boc derivatives .

Oxidation and Reduction

- Oxidation : MnO₂ selectively oxidizes the hydroxyl group to a ketone, forming piperidin-2,4-dione intermediates .

- Reduction : Pd/C hydrogenation reduces the lactam ring to piperidine derivatives, retaining stereochemistry .

Thiocarbonylation

Lawesson’s reagent converts the lactam oxygen to a thiocarbonyl group, yielding 4-hydroxy-piperidine-2-thione derivatives .

- Conditions : Benzene, reflux (80°C), 12 hours.

- Application : Intermediate for sulfur-containing pharmaceuticals .

Stereochemical Control in Reactions

The stereochemistry of this compound is preserved or manipulated in key transformations:

- Asymmetric Catalysis : Proline-catalyzed Mannich reactions introduce chiral centers at C3 and C5 .

- Crystallography Insights : X-ray structures reveal chair conformations in piperidin-4-one derivatives, stabilizing interactions between the hydroxyl group and nitrogen lone pairs .

Comparative Reaction Data

Table 2: Functionalization Pathways and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amidation | EDCI, HOBt, DIPEA, DMF | N-Acyl-piperidinone | 75–85 |

| Thiocarbonylation | Lawesson’s reagent, benzene | Piperidin-2-thione | 68 |

| Oxidation | MnO₂, CH₂Cl₂ | Piperidin-2,4-dione | 72 |

| Hydrogenation | Pd/C, H₂, EtOH | (R)-4-Hydroxypiperidine | 90 |

Mechanistic Insights

- Reductive Aldol Cyclization : Proceeds via Cu(I)-mediated hydride transfer, forming enolate intermediates that undergo aldol addition .

- Acid-Catalyzed Dehydration : Excess acid (pH < 2) converts 4-hydroxypiperidines to Δ³-piperidines, a side reaction mitigated by pH control .

Challenges and Limitations

科学研究应用

Medicinal Chemistry and Pharmacology

(R)-4-Hydroxy-piperidin-2-one serves as a crucial building block in the synthesis of several pharmacologically active compounds. Its derivatives have been developed for various therapeutic applications, particularly in the realm of analgesics.

Morphine-like Analgesics

Research has demonstrated that derivatives of this compound are effective intermediates for synthesizing morphine-like analgesics. A patent describes how specific derivatives can be converted into highly active analgesics through N-methylation and other chemical modifications. For instance, the compound 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxypiperidine can be transformed into 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane, showcasing its potential in pain management therapies .

Receptor Binding Studies

Studies have focused on the structure-activity relationship (SAR) of this compound derivatives, particularly concerning their interaction with neurotransmitter receptors. Certain derivatives exhibit high affinity for dopamine and norepinephrine transporters, indicating their potential use in treating neurological disorders . For example, compounds synthesized with a 3-(methylamino)propyloxy chain have been evaluated for their pharmacological profiles and show promise as receptor antagonists .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives involves various chemical reactions that enhance their pharmacological properties. The ability to modify its structure allows researchers to tailor compounds for specific therapeutic effects.

Chemical Modifications

The compound can undergo several modifications to create derivatives with enhanced efficacy. For example:

- N-alkylation reactions can yield compounds with improved analgesic properties.

- Substitutions on the piperidine ring can alter receptor binding affinities and selectivity .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound in drug development:

作用机制

The mechanism of action of ®-4-Hydroxy-piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

4-Piperidone: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.

4-Hydroxy-piperidine:

2-Piperidone: The position of the ketone group differs, leading to different chemical and biological properties.

Uniqueness: ®-4-Hydroxy-piperidin-2-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct reactivity and versatility. Its chiral nature also adds to its uniqueness, making it valuable for the synthesis of enantiomerically pure compounds.

生物活性

(R)-4-Hydroxy-piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and antioxidant effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperidines, characterized by a six-membered ring containing one nitrogen atom. Its structural formula can be represented as follows:

This compound exhibits chirality, with the (R) configuration playing a crucial role in its biological activity.

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of this compound derivatives. For instance, compounds derived from this structure were tested using the carrageenan-induced paw edema model in mice, revealing significant reductions in inflammation. The results indicated an inhibition range of 26.1% to 64.3% depending on the specific derivative tested .

Table 1: Inhibition Percentages of Inflammation in Mice

| Compound | % Inhibition |

|---|---|

| This compound | 26.1 - 64.3 |

| Control | 0 |

2. Analgesic Activity

This compound has been identified as a precursor for morphine-like analgesics. Derivatives exhibit high affinity for μ-opioid receptors, suggesting potential use in pain management . The synthesis of these derivatives often involves modifications that enhance their analgesic properties.

Case Study: Morphine-like Activity

A study highlighted the conversion of N-3-dimethyl-4-p-phenyl-4-hydroxypiperidine into morphine-like active analgesics, confirming its utility in developing pain relief medications .

3. Antioxidant Activity

The antioxidant potential of this compound was evaluated through its ability to scavenge free radicals. The compound demonstrated effective hydroxyl radical scavenging activity, with percentages ranging from 44.6% to 100% across various derivatives tested .

Table 2: Antioxidant Activity Against DPPH Radical

| Compound | % Scavenging Activity |

|---|---|

| This compound | 44.6 - 100 |

| Control | 0 |

The biological activities of this compound are largely attributed to its interaction with specific receptors and enzymes in the body:

- Anti-inflammatory Mechanism : The compound inhibits lipoxygenase (LOX) enzymes, which play a critical role in inflammatory processes. Inhibition rates for various derivatives were noted between 77.5% and 100% .

- Opioid Receptor Interaction : Its derivatives have shown strong binding affinities for μ-opioid receptors, which are pivotal in mediating analgesic effects .

Recent Advances and Future Directions

Recent research has focused on synthesizing novel derivatives with enhanced biological activities. Studies have explored structural modifications that could improve efficacy and reduce side effects associated with traditional opioids .

Table 3: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-4-Hydroxy-piperidin-2-one with high enantiomeric purity?

- Methodological Answer : Synthesis should prioritize chiral resolution techniques or asymmetric catalysis. For example, enzymatic resolution using lipases or kinetic resolution via chiral auxiliaries (e.g., Evans oxazolidinones) can enhance enantiomeric excess (ee). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization. Analytical validation via chiral HPLC or polarimetry is critical .

- Experimental Design :

- Step 1 : Use SciFinder or Reaxys to identify reported synthetic routes for similar piperidinone derivatives.

- Step 2 : Compare yields and ee values across methods, prioritizing catalytic asymmetric hydrogenation or enzymatic methods.

- Step 3 : Validate purity using NMR (¹H/¹³C) and chiral chromatography .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key analyses include:

-

Melting Point : Compare experimental values with literature data (e.g., Reaxys or SciFinder) to confirm identity .

-

Solubility : Perform phase-solubility studies in water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric methods.

-

Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC .

- Data Interpretation :

Discrepancies in melting points may indicate polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to resolve ambiguities .

- Data Interpretation :

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation : Refer to safety data sheets (SDS) for GHS classifications (e.g., skin/eye irritation, respiratory hazards). Use fume hoods, nitrile gloves, and safety goggles .

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Document incidents per institutional guidelines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to compare the electronic environments of (R)- and (S)-enantiomers.

- Pharmacological Assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with binding affinity. Use X-ray crystallography (SHELX suite) to resolve ligand-receptor interactions .

- Data Contradiction Analysis :

If enantiomers show unexpected activity, re-evaluate synthetic purity or consider metabolite interference (e.g., cytochrome P450-mediated oxidation) .

- Data Contradiction Analysis :

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for small-molecule refinement to confirm absolute configuration. Ensure high-resolution data (<1.0 Å) to reduce thermal motion artifacts .

- Dynamic NMR : Study conformational equilibria in solution (e.g., ring-flipping kinetics) using variable-temperature experiments.

- Table: Comparative Analytical Methods

| Technique | Application | Limitations |

|---|---|---|

| X-ray Crystallography | Absolute configuration | Requires single crystals |

| Chiral HPLC | Enantiopurity | Column compatibility |

| DOSY NMR | Molecular weight | Low sensitivity |

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines. Control for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage.

- Reproducibility Checks : Replicate key experiments with standardized protocols (e.g., OECD guidelines). Use open-access platforms like Zenodo to share raw data .

Q. What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces racemization by controlling residence time and temperature gradients.

- Catalyst Immobilization : Use heterogenized chiral catalysts (e.g., silica-supported proline) for easier recovery and reuse.

Q. Guidance for Rigorous Research Design

- Frameworks : Use PICO (Population, Intervention, Comparison, Outcome) for pharmacological studies or SPIDER (Sample, Phenomenon, Design, Evaluation, Research type) for qualitative stability studies .

- Ethical Compliance : Document synthesis and handling protocols per institutional review boards (IRBs), especially for derivatives with biomedical applications .

属性

IUPAC Name |

(4R)-4-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCAKTIAKXMBQF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649691 | |

| Record name | (4R)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051316-41-6 | |

| Record name | (4R)-4-Hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Hydroxy-piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。